N-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-indole-2-carboxamide
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Overview
Description
N-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE: is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.
Coupling with Indole Derivative: The final step involves coupling the piperazine derivative with an indole-2-carboxamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide, and acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its interactions with various biological targets.
Pharmacology: It is investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to its binding affinity and activity at different receptor sites.
Mechanism of Action
The mechanism of action of N-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This can lead to various pharmacological effects, including changes in neurotransmitter release and receptor signaling pathways .
Properties
Molecular Formula |
C22H23ClN4O2 |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-[(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H23ClN4O2/c1-15(24-21(28)20-13-16-5-2-3-8-19(16)25-20)22(29)27-11-9-26(10-12-27)18-7-4-6-17(23)14-18/h2-8,13-15,25H,9-12H2,1H3,(H,24,28)/t15-/m0/s1 |
InChI Key |
GXUDUPNOGGATOO-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC4=CC=CC=C4N3 |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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